![molecular formula C13H24N2O5 B13896142 Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid is a complex organic compound with the molecular formula C13H24N2O5. It is known for its unique bicyclic structure, which includes a diazabicyclo nonane ring system. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid typically involves the reaction of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate with carbonic acid. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid involves its interaction with specific molecular targets and pathways. The diazabicyclo nonane ring system allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Diazabicyclo[3.2.2]nonane-6-carboxylic acid, 1,1-dimethylethyl ester
- tert-butyl (4-bromobenzyl)carbamate
- tert-butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
Uniqueness
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid is unique due to its specific bicyclic structure and the presence of both tert-butyl and diazabicyclo nonane moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C13H24N2O5 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid |
InChI |
InChI=1S/C12H22N2O2.CH2O3/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;2-1(3)4/h9-10,13H,4-8H2,1-3H3;(H2,2,3,4) |
Clave InChI |
ZPTLRYLFIJEIDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



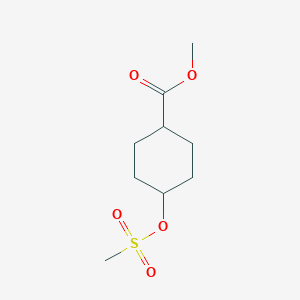
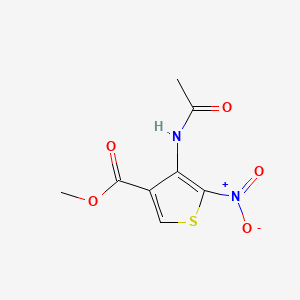
![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)
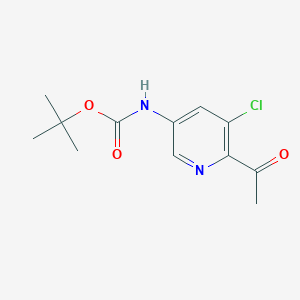
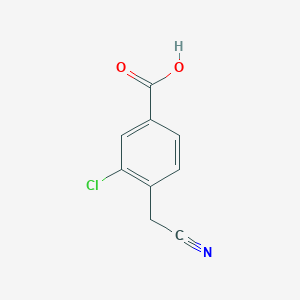
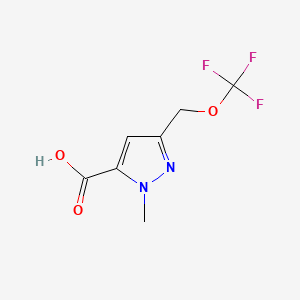
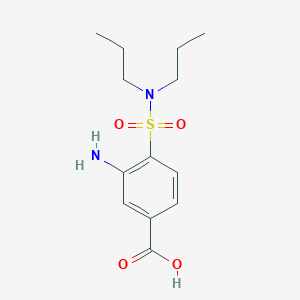
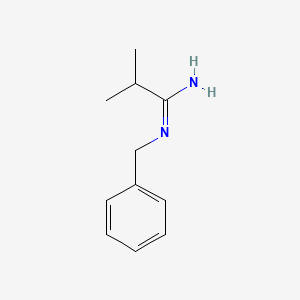
![2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide](/img/structure/B13896125.png)
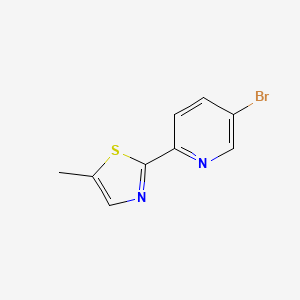
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)

